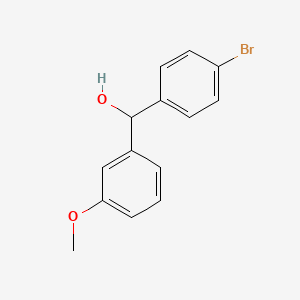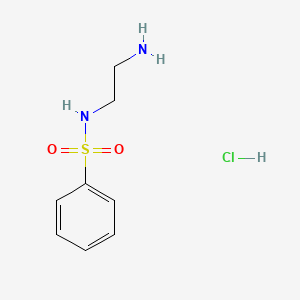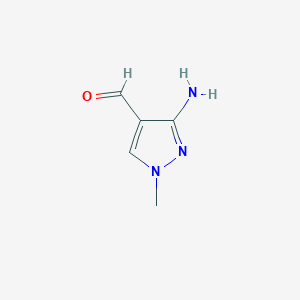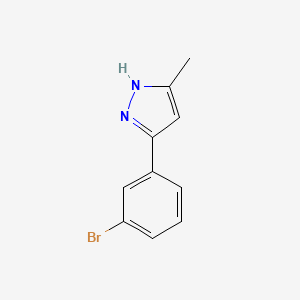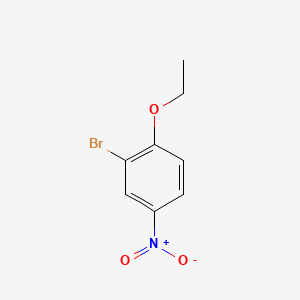
2-Bromo-1-ethoxy-4-nitrobenzene
描述
2-Bromo-1-ethoxy-4-nitrobenzene is an organic compound with the molecular formula C₈H₈BrNO₃. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-4-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds via the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-Bromo-1-ethoxy-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products Formed
Nucleophilic substitution: Formation of 2-hydroxy-1-ethoxy-4-nitrobenzene.
Reduction: Formation of 2-bromo-1-ethoxy-4-aminobenzene.
Oxidation: Formation of 2-bromo-1-carboxy-4-nitrobenzene.
科学研究应用
2-Bromo-1-ethoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Bromo-1-ethoxy-4-nitrobenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack. The nitro group, also an electron-withdrawing group, further deactivates the ring and directs incoming electrophiles to the meta position relative to itself. The ethoxy group, being an electron-donating group, activates the ring towards electrophilic attack and directs electrophiles to the ortho and para positions relative to itself .
相似化合物的比较
Similar Compounds
1-Bromo-4-nitrobenzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
2-Bromo-1-methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
4-Bromo-1-ethoxy-2-nitrobenzene: Different substitution pattern on the benzene ring, leading to different reactivity and properties.
Uniqueness
2-Bromo-1-ethoxy-4-nitrobenzene is unique due to the presence of both electron-withdrawing and electron-donating groups on the benzene ring. This combination allows for a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2-bromo-1-ethoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJMJBJIPXARBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596263 | |
| Record name | 2-Bromo-1-ethoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58244-42-1 | |
| Record name | 2-Bromo-1-ethoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

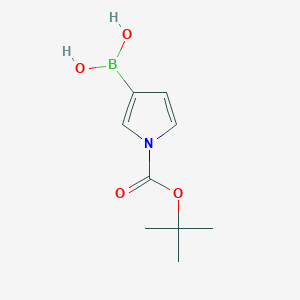
![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)
![3-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289618.png)
![3-Bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1289619.png)
![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)
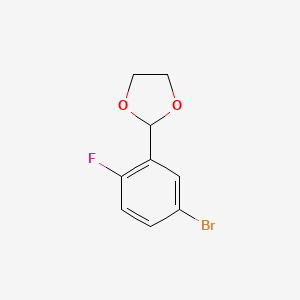
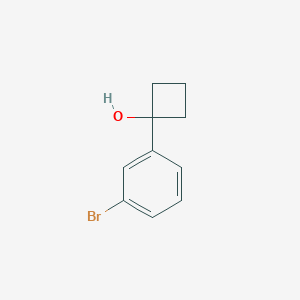

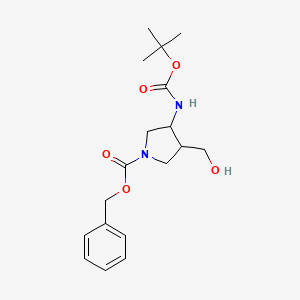
![2-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B1289641.png)
